molecular formula C11H14BrNO B1448094 5-Bromo-2-(cyclopentyloxy)-3-methylpyridine CAS No. 1289177-28-1

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine

Cat. No.: B1448094
CAS No.: 1289177-28-1
M. Wt: 256.14 g/mol
InChI Key: IXVSGRYMENAESB-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine is a heterocyclic organic compound that features a bromine atom, a cyclopentyloxy group, and a methyl group attached to a pyridine ring

Scientific Research Applications

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study the interactions of brominated pyridine derivatives with biological targets, which can provide insights into their biological activity and potential as drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclopentyloxy)-3-methylpyridine typically involves the bromination of 2-(cyclopentyloxy)-3-methylpyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and controlled temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(cyclopentyloxy)-3-methylpyridine-5-azide, while oxidation with potassium permanganate can produce this compound-4-carboxylic acid.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclopentyloxy)-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopentyloxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another brominated heterocycle used in cross-coupling reactions.

    5-Bromo-2-chlorobenzoic acid: A brominated aromatic compound with applications in organic synthesis.

    5-Bromo-2-methoxyphenol: A brominated phenol used in various chemical reactions.

Uniqueness

5-Bromo-2-(cyclopentyloxy)-3-methylpyridine is unique due to the presence of the cyclopentyloxy group, which can impart distinct steric and electronic properties compared to other brominated pyridine derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-bromo-2-cyclopentyloxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-6-9(12)7-13-11(8)14-10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVSGRYMENAESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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